2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound with potential applications across various scientific fields. It is known for its complex structure and unique chemical properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of the compound, are often used as the pharmacodynamic backbones of versatile drugs . They have been used in the development of pharmaceutical candidates for a variety of conditions, including anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-HIV, and anti-tuberculosis .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various chemical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, especially c3-positioned c-c and c-x (o/n/s) bond construction, has attracted widespread attention . This suggests that the compound might interact with biochemical pathways involving these types of bonds.
Pharmacokinetics
The functional group tolerance and high yields achieved in the synthesis of sulfonylmethyl imidazo[1,2-a]pyridines suggest potential bioavailability.
Result of Action
Imidazo[1,2-a]pyridines are often used as the pharmacodynamic backbones of versatile drugs , suggesting that they may have diverse molecular and cellular effects depending on the specific targets and pathways they interact with.
Action Environment
The synthesis of imidazo[1,2-a]pyridines involves various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis , which could potentially be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. Key steps might include:
Formation of imidazo[1,2-a]pyridine core: : Using a cyclization reaction.
Incorporation of tetrahydroisoquinoline moiety: : Achieved through a nucleophilic substitution reaction.
Attachment of the propylsulfonyl group: : Often via sulfonation.
Final acylation to form the carboxamide: : Using a suitable acylating agent.
Industrial Production Methods
Industrially, the synthesis may utilize continuous flow reactions to increase yield and efficiency. Automation and optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, are key for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide can undergo:
Oxidation: : Often with oxidizing agents like hydrogen peroxide.
Reduction: : Using reducing agents such as lithium aluminum hydride.
Substitution Reactions: : Both nucleophilic and electrophilic substitutions are possible.
Hydrolysis: : Under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, sulfonyl chlorides.
Hydrolysis: : Dilute acids or bases.
Major Products
Oxidation Products: : Corresponding sulfone derivatives.
Reduction Products: : Reduced amines and alcohols.
Substitution Products: : Varied depending on substituents used.
Hydrolysis Products: : Carboxylic acids and amines.
Scientific Research Applications
Chemistry
Used in catalysis and as a building block in organic synthesis.
Biology
Investigated for potential bioactivity against various microorganisms.
Medicine
Explored for its potential therapeutic properties in drug development.
Industry
Utilized in the synthesis of specialty chemicals and advanced materials .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(2-sulfonyltetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide
N-(2-(propylsulfonyl)isoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide
N-(2-(propylsulfonyl)tetrahydroisoquinolin-1-yl)imidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
What makes this compound unique is its specific arrangement of functional groups, providing a distinct profile in terms of reactivity and potential applications. The propylsulfonyl and tetrahydroisoquinoline moieties, in particular, contribute to its distinctive properties compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-3-12-29(27,28)24-11-9-16-7-8-18(13-17(16)14-24)23-21(26)20-15(2)22-19-6-4-5-10-25(19)20/h4-8,10,13H,3,9,11-12,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKBSFZTTTZEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(N=C4N3C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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